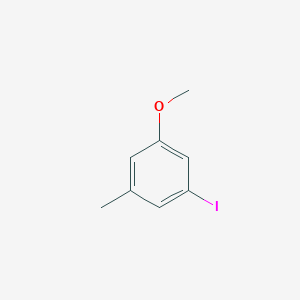

1-Iodo-3-methoxy-5-methylbenzene

Description

1-Iodo-3-methoxy-5-methylbenzene is an aromatic compound featuring an iodine substituent at position 1, a methoxy group at position 3, and a methyl group at position 3. Its molecular formula is C₈H₉IO, with a molecular weight of 264.06 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of substituted anilines and heterocyclic compounds . For example, it serves as a precursor in the synthesis of 3-iodo-5-methoxyaniline via reduction reactions involving iron filings and hydrochloric acid . Its structure enables diverse reactivity, including electrophilic substitution and metal-catalyzed coupling reactions.

Properties

Molecular Formula |

C8H9IO |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

1-iodo-3-methoxy-5-methylbenzene |

InChI |

InChI=1S/C8H9IO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 |

InChI Key |

RMXXCQZHSGBVBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)I)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

1-Bromo-3-iodo-5-methylbenzene (CAS: 116632-38-3)

- Structure : Bromine replaces the methoxy group at position 3.

- Properties : The absence of the electron-donating methoxy group reduces aromatic ring activation, making bromine less reactive toward nucleophilic substitution compared to iodine.

- Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s stability under milder conditions.

- Safety : Requires stringent handling; first-aid measures emphasize immediate medical consultation .

1-Fluoro-3-iodo-5-methoxybenzene (CAS: 186589-89-9)

- Structure : Fluorine replaces the methyl group at position 4.

- Properties : Fluorine’s strong electron-withdrawing effect decreases ring electron density, altering reactivity in electrophilic substitutions. The compound exhibits a structural similarity score of 0.88 to 1-Iodo-3-methoxy-5-methylbenzene .

- Applications: Potential use in pharmaceuticals due to fluorine’s metabolic stability.

Alkoxy and Thioether Variants

1-(Ethylthio)-3-methoxy-5-methylbenzene (CAS: 1822629-51-5)

- Structure : Ethylthio (-S-C₂H₅) replaces iodine at position 1.

- Properties: The thioether group introduces steric bulk and sulfur’s polarizability, enhancing nucleophilic reactivity.

- Applications : Useful in synthesizing sulfoxides or sulfones via oxidation .

3-Bromo-5-ethoxyaniline

Trifluoromethyl-Substituted Derivative

1-Iodo-2-methoxy-5-methyl-3-(trifluoromethyl)benzene (CAS: 2385987-44-8)

- Structure : Adds a trifluoromethyl (-CF₃) group at position 3 and shifts methoxy to position 2.

- Properties : The -CF₃ group strongly withdraws electrons, deactivating the ring and directing electrophiles to specific positions. This compound’s lipophilicity is higher, making it suitable for agrochemical applications .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | Not provided | C₈H₉IO | I (1), -OCH₃ (3), -CH₃ (5) | Aniline synthesis, coupling reactions |

| 1-Bromo-3-iodo-5-methylbenzene | 116632-38-3 | C₇H₆BrI | Br (3), I (1), -CH₃ (5) | Suzuki-Miyaura coupling |

| 1-Fluoro-3-iodo-5-methoxybenzene | 186589-89-9 | C₇H₆FIO | F (5), I (1), -OCH₃ (3) | Pharmaceutical intermediates |

| 1-(Ethylthio)-3-methoxy-5-methylbenzene | 1822629-51-5 | C₁₀H₁₄OS | -S-C₂H₅ (1), -OCH₃ (3), -CH₃ (5) | Sulfur chemistry, oxidation studies |

| 1-Iodo-2-methoxy-5-methyl-3-(trifluoromethyl)benzene | 2385987-44-8 | C₁₀H₁₀F₃IO | -CF₃ (3), -OCH₃ (2), I (1) | Agrochemicals, material science |

Key Findings and Implications

- Reactivity Trends : Iodine’s larger atomic size and lower electronegativity favor oxidative addition in metal-catalyzed reactions compared to bromine or fluorine .

- Electronic Effects : Methoxy groups activate the aromatic ring toward electrophilic substitution, while -CF₃ or halogens deactivate it, directing reactivity to specific positions .

- Synthetic Utility : this compound’s versatility in reduction and coupling reactions makes it superior to ethylthio or trifluoromethyl analogues for generating aniline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.